molecular formula C10H12ClN3 B6617621 [3-(1H-imidazol-1-yl)phenyl]methanamine hydrochloride CAS No. 1803600-16-9

[3-(1H-imidazol-1-yl)phenyl]methanamine hydrochloride

Cat. No. B6617621
CAS RN: 1803600-16-9
M. Wt: 209.67 g/mol
InChI Key: RIOYKUKWFSWOLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1H-imidazol-1-yl)phenyl]methanamine hydrochloride, also known as Imidazoline hydrochloride, is a synthetic compound with a wide range of applications in both scientific research and laboratory experiments. It is a white, crystalline solid with a melting point of 158-160°C and a molecular weight of 233.7 g/mol. Imidazoline hydrochloride is soluble in water, ethanol, and methanol, and is relatively stable in aqueous solutions. It has a broad spectrum of biological activities, including anti-inflammatory, antifungal, and anti-cancer effects.

Mechanism of Action

[3-(1H-imidazol-1-yl)phenyl]methanamine hydrochloride hydrochloride has been shown to act as an agonist at the imidazoline receptor, a G-protein coupled receptor that is involved in various physiological processes. It has been shown to activate the receptor, leading to the production of cyclic adenosine monophosphate (cAMP), a second messenger molecule that is involved in a variety of cellular processes. In addition, imidazoline hydrochloride has been shown to inhibit the enzyme phosphodiesterase, which is involved in the breakdown of cAMP.
Biochemical and Physiological Effects
[3-(1H-imidazol-1-yl)phenyl]methanamine hydrochloride hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to act as an agonist at the imidazoline receptor, leading to the production of cAMP, a second messenger molecule that is involved in a variety of cellular processes. In addition, imidazoline hydrochloride has been shown to inhibit the enzyme phosphodiesterase, which is involved in the breakdown of cAMP. It has also been shown to have anti-inflammatory, antifungal, and anti-cancer effects.

Advantages and Limitations for Lab Experiments

The use of imidazoline hydrochloride in laboratory experiments has a number of advantages and limitations. One of the main advantages of using imidazoline hydrochloride is its stability in aqueous solutions. This makes it an ideal compound for use in experiments that require the use of aqueous solutions. In addition, imidazoline hydrochloride is relatively inexpensive and easy to obtain. However, one of the main limitations of using imidazoline hydrochloride in laboratory experiments is its relatively low solubility in water. This can make it difficult to achieve the desired concentration of the compound in aqueous solutions.

Future Directions

There are a number of potential future directions for the use of imidazoline hydrochloride in scientific research and laboratory experiments. One potential direction is the use of imidazoline hydrochloride in the study of the effects of drugs on the central nervous system. Another potential direction is the use of imidazoline hydrochloride in the study of the effects of drugs on the cardiovascular system. In addition, imidazoline hydrochloride could be used in the study of the effects of drugs on the endocrine system. Finally, imidazoline hydrochloride could be used in the study of the effects of drugs on the immune system.

Synthesis Methods

[3-(1H-imidazol-1-yl)phenyl]methanamine hydrochloride hydrochloride is synthesized by the condensation reaction of 1-chloro-3-(1H-imidazol-1-yl)propan-2-amine with hydrochloric acid. The reaction is carried out in aqueous solution at room temperature. The resulting product is a white, crystalline solid with a melting point of 158-160°C and a molecular weight of 233.7 g/mol.

Scientific Research Applications

[3-(1H-imidazol-1-yl)phenyl]methanamine hydrochloride hydrochloride is widely used in scientific research due to its broad spectrum of biological activities. It has been shown to possess anti-inflammatory, antifungal, and anti-cancer effects. It has also been used in the study of the effects of drugs on the central nervous system. In addition, imidazoline hydrochloride has been used in the study of the effects of drugs on the cardiovascular system, as well as in the study of the effects of drugs on the endocrine system.

properties

IUPAC Name

(3-imidazol-1-ylphenyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3.ClH/c11-7-9-2-1-3-10(6-9)13-5-4-12-8-13;/h1-6,8H,7,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIOYKUKWFSWOLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=CN=C2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(1H-imidazol-1-yl)phenyl]methanamine hydrochloride

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